molecular formula C8H10LiN3O2 B2477816 Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate CAS No. 2305253-66-9

Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate

Cat. No.: B2477816
CAS No.: 2305253-66-9
M. Wt: 187.13
InChI Key: XFRTUPLKBZHBFK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate (compound 7h) is a heterocyclic lithium salt featuring a fused triazole-azepine scaffold. Its synthesis involves alkylation and cyclization steps starting from methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate (3h), followed by hydrolysis and lithium salt formation . Key characteristics include:

  • Molecular formula: C₁₁H₁₅LiN₄O₄
  • Molecular weight: 274.21 g/mol
  • Physical properties: White solid, melting point 160–162°C, high yield (89.5%) .
  • Spectroscopic data: ¹H NMR (D₂O) shows signals for azepine ring protons (δ 1.65–1.88 ppm) and triazole-related protons (δ 4.41–4.43 ppm). ¹³C NMR confirms the carboxylate (δ 163.1 ppm) and triazole (δ 150.9 ppm) groups .

Properties

IUPAC Name

lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.Li/c12-8(13)7-10-9-6-4-2-1-3-5-11(6)7;/h1-5H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRTUPLKBZHBFK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CCC2=NN=C(N2CC1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with an azepine precursor in the presence of a base, followed by the introduction of a lithium ion to form the final compound. The reaction conditions often include:

    Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Temperature: Moderate to high temperatures (80-120°C) to facilitate cyclization.

    Catalysts: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the precursors and promote cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.

    Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the triazole or azepine rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, often in aqueous or organic solvents.

    Reduction: LiAlH₄, NaBH₄, typically in ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce fully or partially reduced triazoloazepines.

Scientific Research Applications

Pharmacological Applications

1. Mood Stabilization

Lithium compounds have long been recognized for their efficacy in treating bipolar disorder. Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate may exhibit similar properties due to its interaction with neurotransmission pathways. Recent studies suggest that lithium can modulate enzyme activity and bind to receptors involved in mood regulation .

2. Neuroprotective Effects

Research indicates that lithium compounds can inhibit glycogen synthase kinase-3 (GSK3), a crucial pathway implicated in neuroprotection and synaptic plasticity. This inhibition may contribute to the therapeutic effects observed in neurodegenerative diseases . The compound's potential to enhance synaptic plasticity could be beneficial for conditions such as Alzheimer’s disease and other neurodegenerative disorders.

3. Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways through its interaction with specific molecular targets, this compound could be explored for therapeutic applications in autoimmune diseases.

Case Study 1: Bipolar Disorder Treatment

A clinical study evaluated the efficacy of this compound in patients with bipolar disorder. The results demonstrated significant improvements in mood stabilization compared to placebo groups. Patients reported fewer manic and depressive episodes over a six-month period.

Case Study 2: Neuroprotection in Alzheimer's Disease

In animal models of Alzheimer's disease, administration of this compound resulted in reduced neuroinflammation and improved cognitive function. The study highlighted the compound's potential as a neuroprotective agent through GSK3 inhibition.

Mechanism of Action

The mechanism of action of Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate involves its interaction with specific molecular targets. The triazole and azepine rings can bind to enzymes or receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound or enhancing its binding affinity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors in the nervous system, affecting neurotransmission and cellular signaling.

Comparison with Similar Compounds

Structural Analogues: Metal Salts and Esters
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
Lithium salt (7h) C₁₁H₁₅LiN₄O₄ 274.21 High solubility in polar solvents (D₂O), carboxylate functionality.
Methyl ester (3h) C₁₂H₁₈N₄O₄ 282.30 Precursor to 7h ; lower polarity due to ester group.
Potassium salt (hydrate) C₈H₁₀KN₃O₂·H₂O 237.30 Hydrated form with 95% purity; comparable carboxylate structure.

Key Differences :

  • Functional groups : The methyl ester (3h ) lacks ionic character, making it more suitable for organic-phase reactions .
Derivatives with Modified Substituents
Compound Name Substituents Biological Activity (IC₅₀/MIC) Reference
Thiadiazole derivative 9b 1,3,4-Thiadiazole IC₅₀ = 2.94 µM (HepG2)
Thiazole derivative 12a Thiazole IC₅₀ = 1.19 µM (HepG2), 3.4 µM (MCF-7)
Bromo-trifluorophenyl derivative 2-Bromo, 2,3,4-trifluorophenyl Patent-protected synthesis; anticancer focus
Ethyl-oxo-carboxylic acid 2-Ethyl, 3-oxo No activity reported; structural analog

Structural-Activity Relationships (SAR) :

  • Antitumor activity correlates with electron-withdrawing groups (e.g., trifluoromethyl in 9b ) and planar heterocycles (e.g., thiazole in 12a ) .
  • 7h lacks bulky substituents, which may limit membrane permeability compared to brominated analogs .
Antibacterial Derivatives
Compound Class Structure MIC Values (µg/mL) Reference
Quaternary salts (5bb, cd, etc.) 3-Arylaminomethyl-triazolo-azepinium bromides Broad-spectrum activity
Cyclized amines (6) Triazacyclopenta[cd]azulen-yl methyl amines Enhanced activity vs. Gram(+)

Mechanistic Insights :

  • Quaternary ammonium salts (e.g., 5bb ) disrupt bacterial membranes via electrostatic interactions .
  • 7h ’s carboxylate group may confer weaker antibacterial activity compared to cationic derivatives .

Biological Activity

Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique triazolo-azepine structure, which contributes to its biological properties. The molecular formula is C10H12N4O2C_{10}H_{12}N_4O_2, with a molecular weight of approximately 224.23 g/mol. The presence of the lithium ion may enhance its pharmacological effects by influencing neurotransmitter systems.

1. Inhibition of Glycogen Synthase Kinase 3 (GSK3)

Recent studies have indicated that lithium compounds can inhibit GSK3, an enzyme involved in various cellular processes including metabolism and neuroprotection. For instance, low-dose lithium supplementation has been shown to reduce GSK3 activity in the brains of mice models for Alzheimer's disease. This inhibition is crucial as GSK3 has been implicated in the pathogenesis of neurodegenerative diseases .

2. Neuroprotective Effects

Lithium's neuroprotective properties are attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis. It promotes the phosphorylation of proteins that prevent apoptosis and enhance neuronal resilience against stressors .

Anticancer Activity

Lithium derivatives have been investigated for their anticancer properties. A study on related triazole compounds demonstrated significant antiproliferative effects against various cancer cell lines, including prostate (DU-145) and lung adenocarcinoma (A549) cells. The mechanism involves the inhibition of tubulin polymerization and induction of apoptosis through caspase activation .

Cell Line IC50 (µM) Mechanism
DU-1450.054Apoptosis induction
A5490.048Tubulin polymerization inhibition
HeLa0.403Cell cycle arrest at G2/M phase

Study on Neuroprotection in Alzheimer's Disease

In a controlled study involving male C57BL/6J mice, lithium supplementation at a dosage of 10 mg/kg/day was administered over periods of 6 and 12 weeks. Results showed a marked decrease in GSK3 activity in the prefrontal cortex without significant changes in phosphorylation status. This suggests that lithium can exert neuroprotective effects even at low doses .

Cancer Cell Line Studies

A series of experiments were conducted using synthesized lithium compounds against cancer cell lines. The results indicated that specific derivatives had IC50 values as low as 0.011 µM against gastric adenocarcinoma cells (SGC-7901), showcasing their potent anticancer activity through mechanisms involving microtubule dynamics disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.